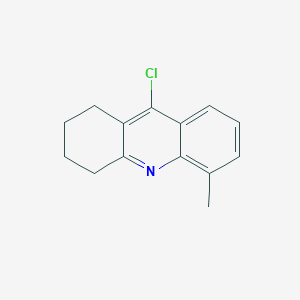

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine

Description

Properties

IUPAC Name |

9-chloro-5-methyl-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h4-5,7H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLGFHXSSXULPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3CCCCC3=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-chlorobenzaldehyde with 2-methylcyclohexanone in the presence of a base, followed by cyclization to form the acridine ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

Oxidation Reactions

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine can undergo oxidation reactions where it is converted into various oxidized derivatives. For instance, treatment with oxidizing agents such as potassium permanganate or chromium trioxide can yield corresponding N-oxides or aromatic derivatives.

Substitution Reactions

Due to the presence of the chlorine atom, nucleophilic substitution reactions are prominent:

-

Nucleophilic Aromatic Substitution : The chlorine can be replaced by nucleophiles such as amines or thiols under suitable conditions (e.g., in the presence of a base).

Condensation Reactions

This compound can also participate in condensation reactions:

-

Formation of Tetrahydroacridine Derivatives : Reacting with aldehydes or ketones can lead to the formation of various tetrahydroacridine derivatives through condensation reactions.

Cross-Coupling Reactions

Recent studies have demonstrated that 9-chloro derivatives can be utilized in cross-coupling reactions such as Sonogashira coupling to form more complex arylated compounds . This reaction typically involves palladium catalysts and can expand the functional diversity of tetrahydroacridines.

| Reaction Type | Example Reaction | Conditions | Products |

|---|---|---|---|

| Oxidation | |||

| Acidic medium | N-Oxide or aromatic derivative | ||

| Nucleophilic Substitution | |||

| Base (e.g., NaOH) | |||

| Condensation | |||

| Acid catalyst | Tetrahydroacridine derivative | ||

| Cross-Coupling (Sonogashira) | |||

| Pd catalyst | Arylated tetrahydroacridine |

-

Biological Activity and Applications

Research has shown that derivatives of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine exhibit various biological activities. For instance:

-

Antidiabetic Potential : Some derivatives have been investigated for their effectiveness in lowering glucose levels in diabetic models .

-

Antimalarial Activity : Compounds related to tetrahydroacridines have been studied for their antimalarial properties .

These biological activities are often linked to the structural modifications made during chemical reactions involving the base compound.

The chemical reactions of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine reveal its versatility and potential in synthetic organic chemistry and medicinal applications. The ability to undergo various transformations—oxidation, substitution, condensation, and cross-coupling—highlights its importance as a scaffold for developing new therapeutic agents.

Further research into optimizing these reactions and exploring new derivatives will likely enhance our understanding of this compound's full potential in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

1. Alzheimer's Disease Treatment

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine is primarily researched for its efficacy in treating Alzheimer's disease through its action as an acetylcholinesterase inhibitor. This compound enhances acetylcholine levels in the brain by inhibiting the enzyme responsible for its breakdown. Studies have shown that it can improve cognitive functions in models of Alzheimer's disease .

The compound has been modified to create new analogs with improved activity and selectivity. For instance, analogs linked with nitroxides have demonstrated dual functionality: inhibiting acetylcholinesterase and providing antioxidant effects against oxidative stress, which is a contributing factor in Alzheimer's pathology .

2. Anticancer Research

Recent studies have also explored the potential of 9-chloro-5-methyl-1,2,3,4-tetrahydroacridine derivatives in cancer treatment. Research indicates that certain bis-tetrahydroacridine derivatives exhibit significant cytotoxicity against various human cancer cell lines. For example, one study reported that butyl-linked bis-tacrine derivatives showed IC50 values as low as 0.04–0.08 μM against breast and colon cancer cells . This suggests that modifications to the tetrahydroacridine scaffold can yield potent anticancer agents.

Table 1: Summary of Biological Activities of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine Derivatives

| Compound Type | Activity Type | IC50 Value (μM) | Target Disease |

|---|---|---|---|

| Tacrine Analog | Acetylcholinesterase Inhibition | 0.54 ± 0.06 | Alzheimer's Disease |

| Bis-Tacrine Derivative | Cytotoxicity | 0.04 - 0.08 | Various Cancers |

| Nitroxide-linked Analog | Antioxidant Activity | Not specified | Alzheimer's Disease |

Notable Research Findings

- Acetylcholinesterase Inhibition : A study showed that a bivalent inhibitor derived from 9-chloro-5-methyl-1,2,3,4-tetrahydroacridine exhibited a high selectivity ratio towards acetylcholinesterase compared to butyrylcholinesterase . This selectivity is crucial for minimizing side effects during treatment.

- Antioxidant Properties : The incorporation of nitroxides into the tetrahydroacridine structure has been shown to enhance its radical scavenging capabilities while maintaining acetylcholinesterase inhibition . This dual action could lead to more effective treatments for Alzheimer’s disease by addressing both cholinergic deficits and oxidative stress.

- Cytotoxicity Against Cancer Cells : The cytotoxic profiles of various derivatives were assessed against a panel of 60 human cancer cell lines, revealing promising candidates for further development . The structure-activity relationship studies indicated that modifications significantly affect the potency and selectivity of these compounds.

Mechanism of Action

The mechanism of action of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the replication and transcription processes, leading to cell death in cancer cells . Additionally, the compound may interact with specific molecular targets, such as topoisomerases and kinases, further contributing to its biological activity .

Comparison with Similar Compounds

7-MEOTA (9-Amino-7-methoxy-1,2,3,4-tetrahydroacridine)

6-Chlorotacrine (9-Amino-6-chloro-1,2,3,4-tetrahydroacridine)

- Substituents: Amino group at position 9, chloro group at position 4.

- BChE Inhibition: IC₅₀ ≈ 40 nM, similar to tacrine, suggesting dual cholinesterase modulation .

- Therapeutic Potential: Integrated into hybrid molecules targeting Aβ42 and tau aggregation in AD, demonstrating synergistic neuroprotective effects .

Centbucridine (4-N-Butylamino-1,2,3,4-tetrahydroacridine)

9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine

- Substituents : Chloro at position 9, fluoro at 8, methyl at 6.

- Applications: Pharmaceuticals: Explored for AD due to fluorinated moieties enhancing blood-brain barrier penetration . Agrochemicals: Potential as a pesticide due to halogen-driven stability and target selectivity .

Structure-Activity Relationship (SAR) Analysis

Position-Specific Effects

Pharmacological Data Comparison

Biological Activity

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine is a compound belonging to the tetrahydroacridine family, which is known for its diverse biological activities, particularly in relation to neurodegenerative diseases like Alzheimer's. This compound has garnered attention due to its potential as a cholinesterase inhibitor, which is crucial for the treatment of such conditions.

The primary mechanism of action for 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine involves the inhibition of cholinesterases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound can increase acetylcholine levels in the brain, which is beneficial for cognitive function and memory retention.

Inhibition Studies

Research indicates that 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine exhibits significant inhibitory activity against AChE and BChE. For instance, studies have reported IC50 values indicating the concentration required to inhibit enzyme activity by 50%.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine | 4.89 ± 0.21 | 3.61 ± 0.15 |

These values suggest that the compound has potent activity against both cholinesterases, making it a candidate for further development as a therapeutic agent for Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the tetrahydroacridine core can significantly affect biological activity. The presence of chlorine and methyl groups at specific positions enhances the compound's ability to interact with enzyme active sites.

Neuroprotective Effects

In addition to its cholinesterase inhibition properties, 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine has demonstrated neuroprotective effects in various experimental models. In vitro studies using neuronal cell lines showed that this compound can reduce oxidative stress and apoptosis induced by neurotoxic agents.

For example:

- In a study involving human neuroblastoma cells treated with β-amyloid peptide (a hallmark of Alzheimer's pathology), treatment with 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine resulted in a significant decrease in cell death compared to untreated controls .

Pharmacological Studies

Recent pharmacological evaluations have further validated the therapeutic potential of this compound. In vivo studies on animal models of Alzheimer's disease revealed that administration of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine led to improved cognitive performance in behavioral tests such as the Morris water maze and Y-maze tasks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-chloro-5-methyl-1,2,3,4-tetrahydroacridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzophenones with cyclanones under microwave irradiation (400 W, 250°C) using trifluoroacetic acid (TFA) as a catalyst. Completion is monitored by TLC . Alternatively, POCl3-mediated chlorination of tetrahydroacridones (e.g., 7-methoxy derivatives) at reflux conditions is a classical approach, though yields depend on substituent positions and reaction time . Optimization requires balancing microwave power, solvent choice, and stoichiometry of cyclanones.

Q. How is 9-chloro-5-methyl-1,2,3,4-tetrahydroacridine characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- Mass spectrometry (ESI-MS) for molecular ion confirmation.

- ¹H/¹³C NMR to resolve methyl (CH3) and chloro (Cl) substituents on the acridine core.

- IR spectroscopy to identify amine or carbonyl intermediates in synthetic precursors .

- X-ray crystallography (if crystalline) to validate stereochemistry, as seen in related tetrahydroacridine derivatives .

Q. What primary biological targets are associated with this compound in Alzheimer’s disease (AD) research?

- Methodological Answer : The compound acts as an intermediate in synthesizing acetylcholinesterase (AChE) inhibitors (e.g., tacrine derivatives). Its chloro and methyl groups enhance lipophilicity, facilitating blood-brain barrier penetration. Target validation involves:

- Ellman’s assay for AChE inhibition kinetics .

- Thioflavin-T assays to assess secondary effects on amyloid-β aggregation .

Advanced Research Questions

Q. How can synthetic yields be improved for 9-chloro-5-methyl-1,2,3,4-tetrahydroacridine, particularly in solvent-free or green chemistry approaches?

- Methodological Answer : Recent advances include:

- Deep eutectic solvents (DES) as dual catalysts/reaction media for C(sp³)-H functionalization, reducing reliance on toxic POCl3 .

- Microwave-assisted synthesis with TFA enhances reaction rates and purity by minimizing side products (e.g., dimerization) .

- DoE (Design of Experiments) to optimize cyclanone:benzophenone ratios and temperature gradients .

Q. What contradictions exist in the literature regarding the hepatotoxicity profile of this compound compared to its analogs?

- Methodological Answer : While 9-chloro derivatives show lower hepatotoxicity than tacrine, discrepancies arise from:

- Metabolic studies : Cytochrome P450 isoforms (e.g., CYP3A4) may differentially metabolize methyl vs. methoxy substituents, altering toxicity thresholds .

- In vitro vs. in vivo models : Primary hepatocyte assays often underestimate toxicity due to lack of chronic exposure parameters . Resolve contradictions via comparative LC-MS/MS metabolomics across models.

Q. What strategies are employed to design multitarget ligands using 9-chloro-5-methyl-1,2,3,4-tetrahydroacridine for AD therapy?

- Methodological Answer : Hybridization with pharmacophores targeting additional AD pathways:

- Ugi four-component reactions to append radical scavenging (e.g., phenolic groups) or BACE1-inhibiting moieties .

- Molecular docking against AChE, BACE1, and tau fibrils to prioritize hybrids with balanced binding affinities .

- In vivo validation in APP/PS1 transgenic mice for synergistic effects on cognitive deficits and amyloid load .

Q. How do steric and electronic effects of the 5-methyl group influence the compound’s reactivity in further derivatization?

- Methodological Answer : The methyl group:

- Steric effects : Hinders electrophilic substitution at the C5 position, directing reactions to C7 or C8.

- Electronic effects : Electron-donating (+I effect) stabilizes intermediates during nucleophilic aromatic substitution (e.g., amination).

- Experimental validation : Compare reaction rates/pathways with 5-H analogs using Hammett plots and DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.